molecular formula C15H21N7 B2750840 N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415628-86-1

N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B2750840
CAS RN: 2415628-86-1
M. Wt: 299.382
InChI Key: ZVDRRDSTRYCOLZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'DMPP' and is a member of the pyrimidine family of compounds. The ability of DMPP to interact with specific receptors in the human body has made it an attractive compound for research purposes.

Mechanism of Action

The mechanism of action of DMPP involves its ability to bind to the adenosine A1 receptor and activate a signaling pathway that leads to various physiological effects. The binding of DMPP to the receptor results in the activation of a G protein, which leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This signaling pathway ultimately leads to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMPP can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DMPP has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DMPP can improve cardiac function and reduce the severity of ischemic injury in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMPP for lab experiments is its specificity for the adenosine A1 receptor. This specificity allows researchers to study the effects of DMPP on specific physiological processes that are regulated by this receptor. However, one of the limitations of DMPP is its relatively low potency compared to other compounds that target the adenosine A1 receptor. This limitation may require higher concentrations of DMPP to achieve the desired effects, which can be problematic for some experiments.

Future Directions

There are several future directions for research involving DMPP. One area of research is the development of drugs that target the adenosine A1 receptor for the treatment of various diseases such as cardiovascular disease, cancer, and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPP and its effects on various physiological processes. Finally, the development of more potent analogs of DMPP may lead to improved therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of DMPP involves the reaction of 2-methylpyrimidine-4-carboxylic acid with N,N-dimethyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction results in the formation of DMPP as a white solid that is soluble in water and organic solvents.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of drugs that target specific receptors in the human body. DMPP has been shown to interact with the adenosine A1 receptor, which is involved in the regulation of various physiological processes such as blood flow, heart rate, and neurotransmitter release.

properties

IUPAC Name

N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-16-6-5-14(18-12)21-8-10-22(11-9-21)15-17-7-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDRRDSTRYCOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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